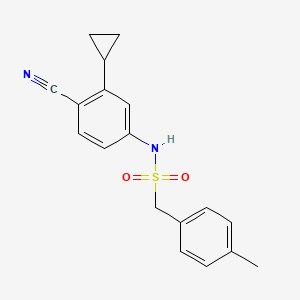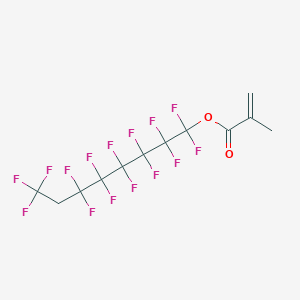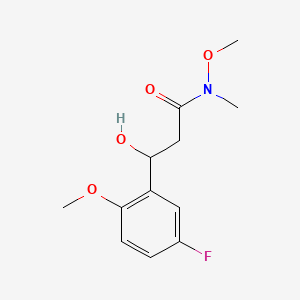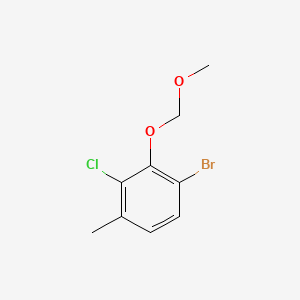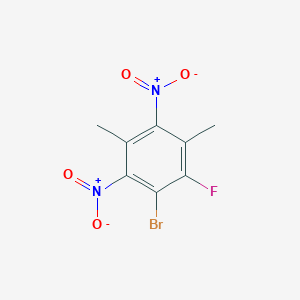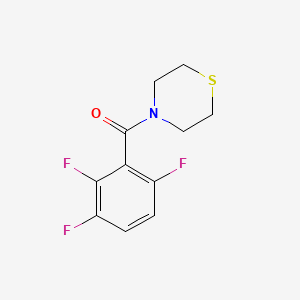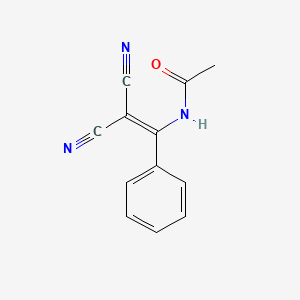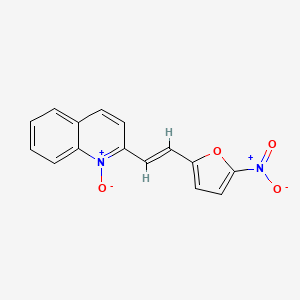
Quinoline, 2-(2-(5-nitro-2-furyl)vinyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring system substituted with a nitrofuran moiety. The compound exhibits unique chemical properties due to the presence of both the quinoline and nitrofuran rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium typically involves the following steps:
Formation of the nitrofuran moiety: The nitrofuran ring can be synthesized through the nitration of furan derivatives. For instance, 5-nitrofuran-2-carboxaldehyde can be prepared by nitrating furan-2-carboxaldehyde.
Formation of the quinoline ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of the nitrofuran and quinoline rings: The final step involves the coupling of the nitrofuran and quinoline rings through a condensation reaction. This can be achieved by reacting 5-nitrofuran-2-carboxaldehyde with 2-methylquinoline in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium may involve large-scale nitration and cyclization reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: It is used in the development of new materials with unique chemical properties.
作用機序
The mechanism of action of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound exerts its antimicrobial effects by inhibiting bacterial enzymes involved in essential metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways.
類似化合物との比較
Similar Compounds
Nitrofuran Derivatives: Compounds such as nitrofurantoin and nitrofurazone share structural similarities with 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium.
Quinoline Derivatives: Compounds like quinine and chloroquine also share the quinoline ring system.
Uniqueness
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium is unique due to the combination of the nitrofuran and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various scientific research applications.
特性
CAS番号 |
794-44-5 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC名 |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H10N2O4/c18-16-12(6-5-11-3-1-2-4-14(11)16)7-8-13-9-10-15(21-13)17(19)20/h1-10H/b8-7+ |
InChIキー |
GXSWRHMJLQSDGW-BQYQJAHWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])/C=C/C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C=CC3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


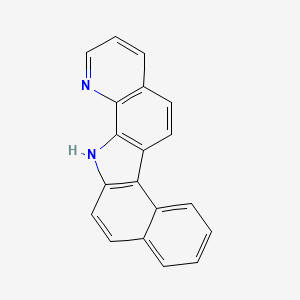
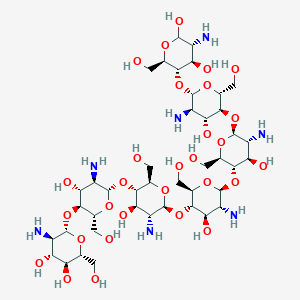
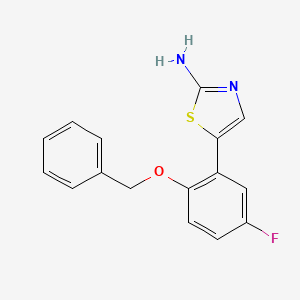
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

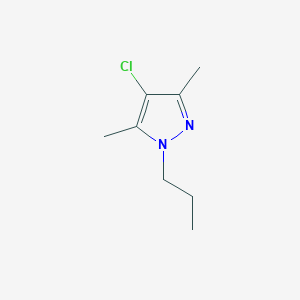
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
